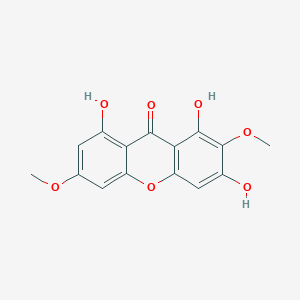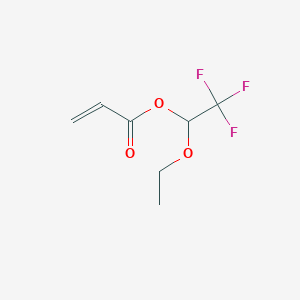![molecular formula C11H24O2 B14306087 2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol CAS No. 113271-61-7](/img/structure/B14306087.png)
2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol is an organic compound with a complex structure It is characterized by the presence of multiple methyl groups and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol typically involves the reaction of 2,2-dimethylpropan-1-ol with 4-methylpentan-2-ol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of one alcohol reacts with the hydroxyl group of the other, forming an ether bond and releasing water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The reaction mixture is typically heated to a temperature range of 60-80°C to facilitate the etherification process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Different alcohols depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. The ether linkage in the compound can be cleaved by enzymatic action, resulting in the release of alcohols that can further participate in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylpropan-1-ol: A simpler alcohol with similar structural features but lacking the ether linkage.
4-Methylpentan-2-ol: Another alcohol that shares the methylpentyl group but does not have the additional ether linkage.
Uniqueness
2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol is unique due to its ether linkage, which imparts different chemical properties compared to its similar compounds
Propiedades
Número CAS |
113271-61-7 |
|---|---|
Fórmula molecular |
C11H24O2 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-(4-methylpentan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C11H24O2/c1-9(2)6-10(3)13-8-11(4,5)7-12/h9-10,12H,6-8H2,1-5H3 |
Clave InChI |
BFNYGIAXHGRTQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)OCC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





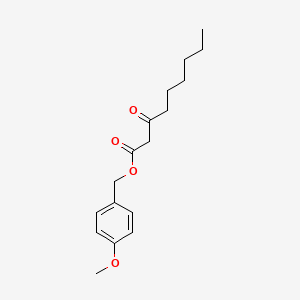
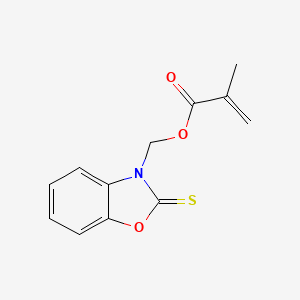
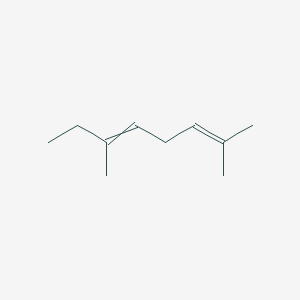

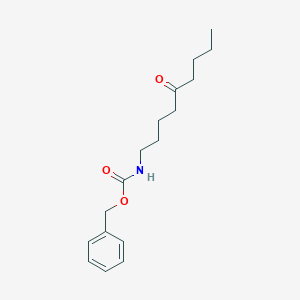
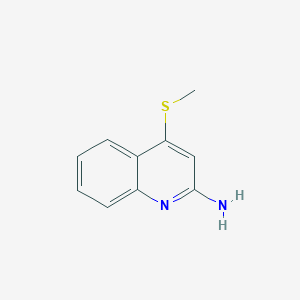
![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
